Methyl 5-oxooctadecanoate chemical structure and properties
Methyl 5-oxooctadecanoate chemical structure and properties
An In-depth Technical Guide to Methyl 5-Oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxooctadecanoate is a long-chain gamma-keto fatty acid ester, a class of molecules with significant, though underexplored, potential in biochemical research. As a derivative of stearic acid, this compound features two distinct carbonyl functionalities—a ketone at the C5 position and a methyl ester at the C1 position. This dual reactivity makes it a versatile synthetic intermediate and a valuable tool for investigating lipid metabolism, cellular signaling, and the biological roles of oxidized fatty acids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, representative synthesis protocols, and potential applications in modern research, grounding all technical claims in established chemical principles.
Chemical Identity and Molecular Structure
Methyl 5-oxooctadecanoate, systematically named methyl 5-oxostearate, is a 19-carbon fatty acid derivative. The presence of a ketone group on the fifth carbon interrupts the otherwise saturated aliphatic chain, introducing a site of polarity and reactivity. This feature distinguishes it from its parent compound, methyl stearate, and positions it within the broader class of oxo-fatty acids, which are increasingly recognized for their roles in cellular processes.
Caption: 2D Structure of Methyl 5-oxooctadecanoate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 5-oxooctadecanoate | [1] |
| Synonyms | Octadecanoic acid, 5-oxo-, methyl ester; 5-Oxostearic acid methyl ester | [2][3] |
| CAS Number | 2380-20-3 | [2][4] |
| Molecular Formula | C₁₉H₃₆O₃ | [2][4][5] |
| Molecular Weight | 312.49 g/mol | [2][4] |
| Linear Formula | CH₃(CH₂)₁₂CO(CH₂)₃CO₂CH₃ | [6] |
| SMILES | CCCCCCCCCCCCCC(=O)CCCC(=O)OC | [6] |
| InChI Key | BVRPGVKJUHZXTH-UHFFFAOYSA-N |[6] |
Physicochemical and Spectroscopic Properties
The physical characteristics of methyl 5-oxooctadecanoate are dictated by its long hydrophobic alkyl chain, moderated by the polarity of its two carbonyl groups. These properties are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its use.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical Form | Solid | At standard conditions | |
| Melting Point | 58-60 °C | [3][6] | |
| Boiling Point | 404.6 °C | Estimated at 760 mmHg | [2] |
| Flash Point | >110 °C (>230 °F) | [2][3] | |
| Water Solubility | 0.05461 mg/L at 25 °C | Estimated; indicates very low aqueous solubility | [2] |
| logP (o/w) | 6.704 | Estimated; indicates high lipophilicity |[2] |
Predicted Spectroscopic Profile
While specific spectral data is not widely published, the structure of methyl 5-oxooctadecanoate allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for its identification and characterization in a laboratory setting.[7][8]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | Methyl Ester Protons (-OCH₃) | ~3.7 ppm (singlet, 3H) | Protons on a carbon adjacent to an ester oxygen are deshielded. |
| α-Ketone Protons (-CH₂-C=O) | ~2.7 ppm (triplet, 2H) | Protons alpha to a ketone are deshielded. | |
| α-Ester Protons (-CH₂-CO₂Me) | ~2.4 ppm (triplet, 2H) | Protons alpha to an ester carbonyl are similarly deshielded. | |
| Alkyl Chain Protons (-(CH₂)₁₂-) | ~1.2-1.6 ppm (multiplet) | Overlapping signals typical of a long, saturated alkyl chain. | |
| Terminal Methyl Protons (-CH₃) | ~0.9 ppm (triplet, 3H) | Standard chemical shift for a terminal methyl group in an alkyl chain. | |
| ¹³C NMR | Ester Carbonyl (C1) | ~174 ppm | Characteristic shift for an ester carbonyl carbon. |
| Ketone Carbonyl (C5) | ~209 ppm | Characteristic shift for a ketone carbonyl carbon, typically downfield from an ester. | |
| Methyl Ester Carbon (-OCH₃) | ~51 ppm | Standard shift for a methoxy carbon of a methyl ester. | |
| Alkyl Chain Carbons | ~22-42 ppm | A series of signals corresponding to the carbons of the long alkyl chain. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1740 cm⁻¹ | Strong, sharp absorption characteristic of a saturated ester carbonyl. |
| C=O Stretch (Ketone) | ~1715 cm⁻¹ | Strong, sharp absorption for a saturated ketone carbonyl. The two C=O bands may overlap. | |
| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | Strong absorptions from the numerous C-H bonds in the alkyl chain. | |
| C-O Stretch (Ester) | ~1170-1250 cm⁻¹ | Characteristic stretching vibration for the C-O single bond of the ester group. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 312 | Corresponding to the molecular weight of the compound. |
| | Key Fragments | m/z 281, 269, 145, 113 | Resulting from characteristic cleavages, such as loss of a methoxy group (-OCH₃, M-31) or McLafferty rearrangement. Alpha-cleavage on either side of the C5 ketone is also expected. |
Synthesis and Chemical Reactivity
The synthesis of γ-keto esters like methyl 5-oxooctadecanoate is a well-established area of organic chemistry. While multiple routes exist, a common and reliable approach is the Claisen condensation, which involves the acylation of an ester enolate.
Representative Synthetic Workflow: Acylation of a Grignard Reagent
A plausible and scalable synthesis involves the reaction of a Grignard reagent derived from an alkyl halide with a suitable acylating agent, such as a derivative of glutaric acid. This approach offers good control over the position of the keto group.
Caption: Representative workflow for the synthesis of Methyl 5-oxooctadecanoate.
Detailed Experimental Protocol
This protocol is a representative methodology based on established organometallic chemistry principles. Appropriate safety precautions must be taken.
-
Preparation of the Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of tridecyl bromide in anhydrous diethyl ether dropwise. The reaction is initiated with gentle heating if necessary. The mixture is stirred until the magnesium is consumed, yielding a solution of tridecylmagnesium bromide.
-
Causality: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by water. The inert atmosphere prevents oxidation.
-
-
Acylation Reaction: Cool the Grignard solution in an ice bath. Slowly add a solution of methyl 5-chloro-5-oxopentanoate in anhydrous ether. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture at room temperature for several hours to ensure complete reaction.
-
Causality: The acid chloride is a highly reactive acylating agent. The reaction forms a stable tetrahedral intermediate which then collapses to form the ketone product.
-
-
Aqueous Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This step protonates any remaining Grignard reagent and the magnesium alkoxide intermediate.
-
Causality: A weak acid like NH₄Cl is used to avoid potential side reactions like hydrolysis of the methyl ester that could occur with stronger acids.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by NMR and MS analysis, comparing the obtained spectra with the predicted profiles (Table 3).
-
Biological Context and Research Applications
While direct biological functions of methyl 5-oxooctadecanoate are not extensively documented, its identity as a keto fatty acid places it in a class of molecules with profound metabolic and signaling importance.
The Role of Keto Fatty Acids in Metabolism
In states of low glucose availability, such as fasting or a ketogenic diet, the body shifts to metabolizing fatty acids for energy. This process, known as ketogenesis, occurs primarily in the liver and produces ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA.[9][10] These ketone bodies serve as a critical alternative fuel source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[11]
Keto fatty acids like 5-oxooctadecanoic acid represent intermediates in lipid oxidation pathways and can influence cellular energy homeostasis. Their unique structures may allow them to interact with specific enzymes or receptors involved in metabolic regulation.
Caption: Role of fatty acids in ketogenesis and potential research use of M5O.
Potential Research Applications
Methyl 5-oxooctadecanoate is a valuable tool for researchers in drug development and metabolic science.
-
Enzyme Substrate and Inhibitor Studies: It can be used as a substrate to characterize the activity and specificity of enzymes involved in fatty acid metabolism, such as dehydrogenases, reductases, and hydratases.
-
Synthesis of Complex Lipids: Its dual functionality makes it an ideal starting material for the synthesis of more complex, biologically active molecules, including signaling lipids, cyclic compounds, and isotopically labeled standards for mass spectrometry-based metabolomics.[6]
-
Chemical Probe for Cellular Studies: By introducing this specific oxo-lipid to cell cultures, researchers can investigate the downstream effects on gene expression, protein activity, and metabolic pathways, helping to elucidate the signaling roles of keto fatty acids.
-
Pro-drug Development: The keto and ester groups offer handles for chemical modification, allowing for the development of pro-drugs that release a therapeutic agent upon metabolic cleavage within specific cells or tissues.
Handling and Safety
Methyl 5-oxooctadecanoate is classified as a combustible solid and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses (eyeshields) and chemical-resistant gloves.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.
-
Toxicity: While specific toxicity data is limited, it is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[3][6] Standard chemical handling procedures should be followed to avoid ingestion, inhalation, and skin contact.
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